molecular formula C18H14N2O4S2 B2560319 (5Z)-3-(4-ethoxyphenyl)-5-[(3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 107621-35-2

(5Z)-3-(4-ethoxyphenyl)-5-[(3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B2560319
CAS No.: 107621-35-2
M. Wt: 386.44
InChI Key: XXNXDXKEBDJWLU-WJDWOHSUSA-N
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Description

(5Z)-3-(4-ethoxyphenyl)-5-[(3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is a useful research compound. Its molecular formula is C18H14N2O4S2 and its molecular weight is 386.44. The purity is usually 95%.
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Biological Activity

The compound (5Z)-3-(4-ethoxyphenyl)-5-[(3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is a thiazolidinone derivative that has drawn attention for its potential biological activities, particularly its antimicrobial and anticancer properties. This article reviews the current understanding of its biological activity, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a thiazolidinone ring structure with substituents that include an ethoxyphenyl group and a nitrophenyl group. Its chemical formula is C17H16N2O4SC_{17}H_{16}N_{2}O_{4}S, and it has notable physical properties such as:

PropertyValue
Density1.44 g/cm³
Boiling Point541.3 °C
Flash Point281.2 °C

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. Preliminary studies suggest that it may inhibit certain enzymes or interfere with cellular receptors, leading to its observed effects on various biological systems.

Antimicrobial Activity

Research indicates that thiazolidinone derivatives, including the compound , exhibit significant antimicrobial properties. A study evaluating various thiazolidinones found that compounds structurally similar to this compound demonstrated potent activity against multiple bacterial strains.

Case Study: Antibacterial Efficacy

In a comparative study, the compound showed remarkable efficacy against Bacillus cereus , with minimum inhibitory concentration (MIC) values significantly lower than those of standard antibiotics like streptomycin and ampicillin. The following table summarizes the antimicrobial activity:

Bacterial StrainMIC (mg/mL)Comparison (Streptomycin)
Bacillus cereus0.0083-fold more potent
Staphylococcus aureusN/AResistant
Escherichia coli0.0151.6-fold more potent
Pseudomonas aeruginosa0.0310-fold more potent

Anticancer Activity

In addition to antibacterial properties, the compound has shown potential anticancer activity in vitro. A study assessing the cytotoxic effects of various thiazolidinones on cancer cell lines indicated that this compound inhibited cell proliferation in several cancer types.

Cytotoxicity Assessment

The following results were obtained from cytotoxicity assays conducted on human cancer cell lines:

CompoundConcentration (μM)Cell Proliferation (%)
(5Z)-compound1 × 10^-522.8
Control->70

Properties

IUPAC Name

(5Z)-3-(4-ethoxyphenyl)-5-[(3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O4S2/c1-2-24-15-8-6-13(7-9-15)19-17(21)16(26-18(19)25)11-12-4-3-5-14(10-12)20(22)23/h3-11H,2H2,1H3/b16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXNXDXKEBDJWLU-WJDWOHSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=CC=C3)[N+](=O)[O-])SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC(=CC=C3)[N+](=O)[O-])/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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